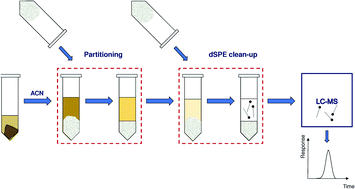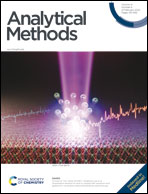QuEChERS: a simple extraction for monitoring quaternary ammonium biocide pollution in soils and antimicrobial resistance†
Analytical MethodsANAL METHODS-UK Pub Date: 2020-08-28 DOI: 10.1039/D0AY01324B
Abstract
Quaternary ammonium compounds (QACs) are broad-spectrum disinfectants used in a range of everyday materials. Their high usage rates, limited regulation and reporting has meant their environmental release is largely uncontrolled and impact unknown. With links to antimicrobial resistance (AMR) and adsorption to wastewater solids (that are recycled), there is a need for more controlled disposal measures and monitoring. These environmental matrices are highly complex requiring methods that are often laborious and costly to undertake. Using a robust quantitative reversed-phase LC-MS/MS method, we have shown that an ‘off the shelf’ QuEChERS product can reliably extract (<10% RSD) aromatic and aliphatic QACs anticipated within municipal, industrial and agricultural waste from water and soil, with reduced matrix effects of 95.7–104.4% for recoveries of up to 53% from soil when combined with extract dilution. Therefore, unlike current literature, this work has shown that, with minimal development, the QuEChERS product can provide a rapid, effective and low cost preparation for quantifying QAC pollution and monitoring AMR.

Recommended Literature
- [1] Caffeoylquinic acid derived free radicals identified during antioxidant reactions of bitter tea (Ilex latifolia and Ilex kudincha)
- [2] Blue thermally activated delayed fluorescence emitters with a δ-pyridoindole donor moiety†
- [3] Atomically-thin molybdenum nitride nanosheets with exposed active surface sites for efficient hydrogen evolution†
- [4] Carbon dioxide capture in amorphous porous organic polymers
- [5] Cancer-mitochondria-targeted photodynamic therapy with supramolecular assembly of HA and a water soluble NIR cyanine dye†
- [6] Cellular uptake and targeting of low dispersity, dual emissive, segmented block copolymer nanofibers†
- [7] Can a synthetic thread act as an electrochemically switchable molecular device?†
- [8] Characteristic interface point defects at transition metal–oxide interfaces†‡
- [9] Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†
- [10] Characterization of network structure in radiation-cured resins of polyfunctional acrylic ester and N-vinylpyrrolidone by MALDI-MS combined with supercritical methanolysis

Journal Name:Analytical MethodsANAL METHODS-UK
research_products
-
CAS no.: 117976-89-3









